REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1Cl)=[O:3].Cl>[Cu].C1(C)C=CC=CC=1>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)Cl)Cl
|
Name
|
copper
|
Quantity
|
0.84 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL round-bottom flask was equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
thermometer, nitrogen inlet, and heating mantle
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
Meanwhile, a separate flask was charged with acetic acid (30 g) and triethylamine (30 g)
|
Type
|
CUSTOM
|
Details
|
The resulting solution was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the solution for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
A portion of the degassed solution (20 mL) was charged to the reaction flask by syringe
|
Type
|
CUSTOM
|
Details
|
(5 hours)
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into a 250-mL Erlenmeyer flask
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with toluene
|
Type
|
WASH
|
Details
|
The resulting brown organic layer was washed with 2M hydrochloric acid solution (50 mL), water (50 mL), and 5% sodium hydroxide solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
Solids precipitated during the base
|
Type
|
WASH
|
Details
|
wash
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Florisil® (magnesium silicate), which
|
Type
|
WASH
|
Details
|
was rinsed with additional toluene
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |